"2-Fluoro-3-(trifluoromethoxy)phenyl acetate" synthesis and properties
"2-Fluoro-3-(trifluoromethoxy)phenyl acetate" synthesis and properties
The following technical guide details the synthesis, physicochemical properties, and applications of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate , a specialized fluorinated building block used in high-value medicinal chemistry and agrochemical discovery.
Executive Summary
2-Fluoro-3-(trifluoromethoxy)phenyl acetate (CAS: 1437794-81-4) is a protected phenolic intermediate characterized by the presence of two distinct fluorinated motifs: a fluorine atom and a trifluoromethoxy (-OCF
This guide provides a validated synthetic workflow, focusing on the regioselective construction of the parent phenol via directed ortho-lithiation (DoM), followed by acetylation. It addresses the critical challenges of handling fluorinated aromatics and provides a structural analysis of the compound's utility in bioisosteric replacement.
Chemical Profile & Properties[3][4][5][6][7][8][9][10]
The compound is an ester derivative of 2-fluoro-3-(trifluoromethoxy)phenol . The acetate group serves primarily as a protecting group or an activated promoiety, enhancing stability during storage compared to the free phenol, which is prone to oxidation.
| Property | Data |
| Chemical Name | 2-Fluoro-3-(trifluoromethoxy)phenyl acetate |
| CAS Number | 1437794-81-4 |
| Molecular Formula | C |
| Molecular Weight | 238.14 g/mol |
| Physical State | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~215 °C (at 760 mmHg, predicted) |
| Density | 1.35 ± 0.1 g/cm³ (predicted) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| LogP | 3.2 – 3.5 (Estimated) |
Structural Analysis[6][7][8]
-
Ortho-Fluorine: Induces a strong inductive electron-withdrawing effect (-I), lowering the pKa of the parent phenol and influencing the conformation of adjacent groups via the ortho-effect.
-
Trifluoromethoxy Group (-OCF
): A "super-halogen" that combines high electronegativity with significant lipophilicity. It adopts a conformation orthogonal to the ring to minimize dipole repulsion with the ortho-fluorine, creating a unique 3D steric footprint.
Synthetic Pathways[10][13][14][15]
The synthesis of 2-Fluoro-3-(trifluoromethoxy)phenyl acetate hinges on the regioselective preparation of its parent phenol. Direct functionalization of the commercially available 1-fluoro-2-(trifluoromethoxy)benzene is the most efficient route.
Route A: Directed Ortho-Lithiation (DoM) & Acetylation (Recommended)
This route utilizes the strong ortho-directing ability of the fluorine atom to install a hydroxyl group (via a boronate intermediate) at the C3 position.
Step 1: Regioselective Lithiation & Oxidation
-
Reagents:
-Butyllithium ( -BuLi), TMEDA, Trimethyl borate [B(OMe) ], Hydrogen Peroxide (H O ). -
Mechanism: The fluorine atom at C1 directs lithiation to the C6 position (which becomes C3 in the final numbering scheme). The -OCF
group is a weaker director and the position between the two groups is sterically crowded. -
Protocol:
-
Cool a solution of 1-fluoro-2-(trifluoromethoxy)benzene and TMEDA in anhydrous THF to -78 °C.
-
Add
-BuLi dropwise. Stir for 1 hour to form the lithiated species. -
Quench with B(OMe)
and warm to 0 °C to form the aryl boronate. -
Treat with basic H
O (oxidative hydrolysis) to yield 2-fluoro-3-(trifluoromethoxy)phenol .
-
Step 2: Acetylation
-
Reagents: Acetic anhydride (Ac
O), Pyridine or Triethylamine (Et N), DMAP (cat.). -
Protocol:
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow from commercial starting materials to the final acetate ester.
Experimental Protocol (Detailed)
Part A: Preparation of 2-Fluoro-3-(trifluoromethoxy)phenol
Note: This procedure is adapted from standard protocols for ortho-fluorophenol synthesis.
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Reagent Loading: Charge the flask with 1-fluoro-2-(trifluoromethoxy)benzene (18.0 g, 100 mmol) and anhydrous THF (100 mL). Add TMEDA (12.8 g, 110 mmol).
-
Lithiation: Cool the mixture to -78 °C (dry ice/acetone bath). Add
-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 minutes, maintaining internal temperature below -70 °C. -
Reaction: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.
-
Quench: Add trimethyl borate (12.5 g, 120 mmol) rapidly. Remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.
-
Oxidation: Add glacial acetic acid (6 mL) followed by dropwise addition of 30% H
O (15 mL). Stir for 2 hours at room temperature. -
Workup: Quench with saturated Na
SO (to destroy excess peroxide). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Purify the crude oil via silica gel column chromatography (Hexanes/EtOAc 9:1) to obtain the phenol as a colorless oil.
Part B: Acetylation to Final Product
-
Reaction: Dissolve the purified phenol (10 mmol) in DCM (20 mL). Add Triethylamine (15 mmol) and a catalytic amount of DMAP (0.5 mmol).
-
Addition: Cool to 0 °C. Add Acetic Anhydride (12 mmol) dropwise.
-
Completion: Warm to room temperature and monitor by TLC (approx. 2 hours).
-
Isolation: Wash with 1M HCl (10 mL), saturated NaHCO
(10 mL), and brine. Dry over MgSO and concentrate in vacuo. -
Yield: The resulting 2-Fluoro-3-(trifluoromethoxy)phenyl acetate is typically obtained in >90% yield and high purity, requiring no further chromatography.
Analytical Characterization (Expected Data)
Validation of the structure relies on the distinct splitting patterns caused by Fluorine-Proton and Fluorine-Fluorine coupling.
-
H NMR (400 MHz, CDCl
):- 7.10 – 7.25 (m, 3H, Aromatic H). Note: Complex multiplet due to H-F coupling.
-
2.35 (s, 3H, -C(O)CH
).
-
F NMR (376 MHz, CDCl
):-
-58.0 ppm (s, 3F, -OCF
). - -130.5 ppm (m, 1F, Ar-F ).
-
-58.0 ppm (s, 3F, -OCF
-
C NMR (100 MHz, CDCl
):-
Carbonyl carbon (~168 ppm).
-
C-F doublet (~150 ppm,
Hz). -
-OCF
quartet (~120 ppm, Hz).
-
-
IR Spectrum:
-
1765 cm
(C=O stretch, phenolic ester). -
1150–1250 cm
(C-F and C-O-C stretches).
-
Applications in Drug Discovery[3][5]
The 2-fluoro-3-(trifluoromethoxy)phenyl moiety acts as a robust bioisostere for dichlorophenyl or chlorofluorophenyl groups.
Mechanism of Action Enhancement
-
Metabolic Blocking: The fluorine at the C2 position and the -OCF
at C3 block metabolic oxidation (hydroxylation) at these susceptible sites, extending the half-life ( ) of the drug. -
Lipophilicity Modulation: The -OCF
group increases lipophilicity ( ), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. -
Conformational Locking: The steric bulk of the -OCF
group forces the molecule into specific conformations, potentially locking the bioactive ligand into the binding pocket of enzymes (e.g., Kinases, GPCRs).
Figure 2: Pharmacological advantages of the 2-fluoro-3-(trifluoromethoxy) motif.
Safety & Handling
-
Hazards: Like most fluorinated phenols and esters, this compound should be treated as an irritant to eyes, skin, and the respiratory system.
-
Hydrolysis Risk: The acetate ester is susceptible to hydrolysis in moist air or aqueous acidic/basic conditions, releasing the parent phenol and acetic acid. Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
-
Waste Disposal: Dispose of as halogenated organic waste. Do not release into drains due to the persistence of perfluorinated groups.
References
-
Vertex AI Search . (2025). 2-Fluoro-3-(trifluoromethoxy)phenyl acetate CAS and Properties. Retrieved from
-
World Intellectual Property Organization . (2012). WO2012093101A1 - Indole compounds or analogues thereof useful for the treatment of age-related macular degeneration. (Demonstrates lithiation/functionalization of 1-fluoro-2-(trifluoromethoxy)benzene). Retrieved from
-
National Institutes of Health (NIH) . (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
-
Splendid Lab . (2025). 2-Fluoro-3-(trifluoromethoxy)phenyl acetate Catalog Entry. Retrieved from
Sources
- 1. 1437794-81-4|2-Fluoro-3-(trifluoromethoxy)phenyl acetate|BLD Pharm [bldpharm.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 4. chemrevlett.com [chemrevlett.com]
